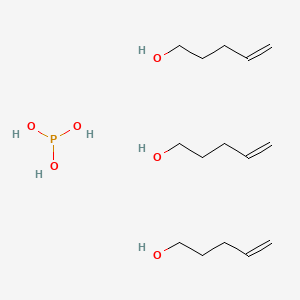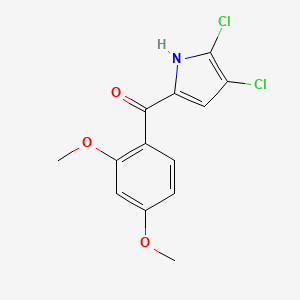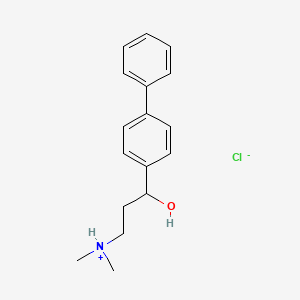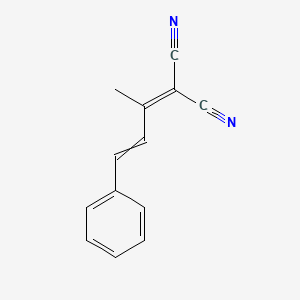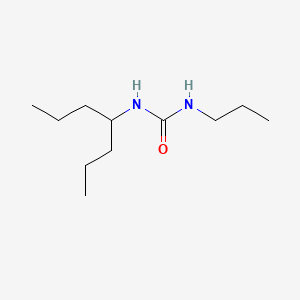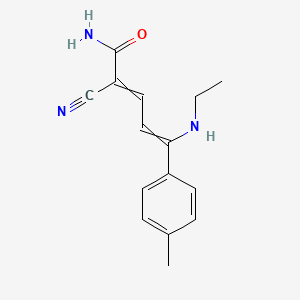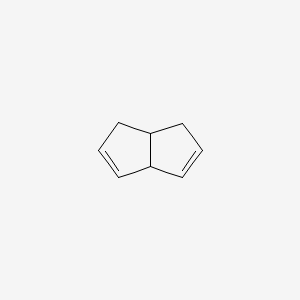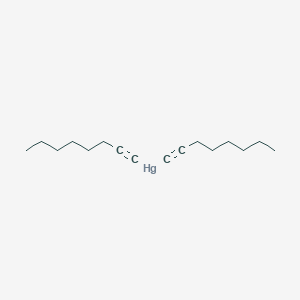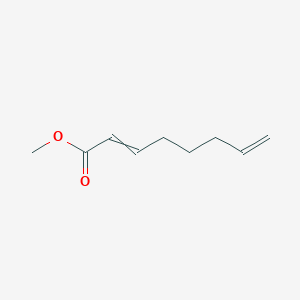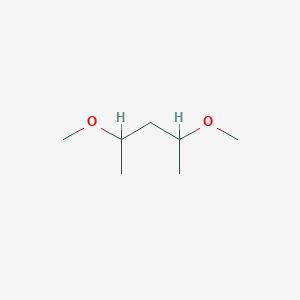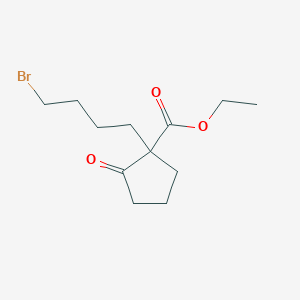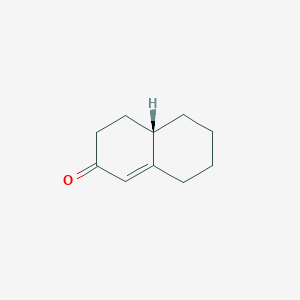
(4aS)-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4aS)-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one is an organic compound that belongs to the class of naphthalenones. This compound is characterized by its hexahydro structure, indicating that it is a partially hydrogenated derivative of naphthalene. The compound’s unique stereochemistry is denoted by the (4aS) configuration, which specifies the spatial arrangement of atoms around the 4a position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4aS)-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of 2-tetralone using a palladium or platinum catalyst under high pressure and temperature conditions. The reaction proceeds as follows: [ \text{C}{10}\text{H}{10}\text{O} + \text{H}2 \rightarrow \text{C}{10}\text{H}_{12}\text{O} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and hydrogen flow rate, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4aS)-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Further reduction can lead to the formation of fully saturated naphthalenes.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO₂) is commonly employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl₃) as a catalyst are typical.
Major Products
Oxidation: Formation of 2-naphthoic acid or 2-naphthaldehyde.
Reduction: Formation of decahydronaphthalene.
Substitution: Formation of various alkyl or acyl derivatives of naphthalenone.
Aplicaciones Científicas De Investigación
(4aS)-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aromatic properties.
Mecanismo De Acción
The mechanism of action of (4aS)-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Tetralin: A fully hydrogenated derivative of naphthalene, lacking the ketone functional group.
2-Tetralone: A precursor in the synthesis of (4aS)-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one, with a similar structure but different hydrogenation state.
Decahydronaphthalene: A fully saturated naphthalene derivative, used as a solvent and in various industrial applications.
Uniqueness
This compound is unique due to its specific stereochemistry and partial hydrogenation, which confer distinct chemical and physical properties. These properties make it valuable in various research and industrial applications, distinguishing it from other naphthalene derivatives.
Propiedades
Número CAS |
38772-79-1 |
|---|---|
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
(4aS)-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one |
InChI |
InChI=1S/C10H14O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h7-8H,1-6H2/t8-/m0/s1 |
Clave InChI |
FOCKPZOFYCTNIA-QMMMGPOBSA-N |
SMILES isomérico |
C1CCC2=CC(=O)CC[C@@H]2C1 |
SMILES canónico |
C1CCC2=CC(=O)CCC2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


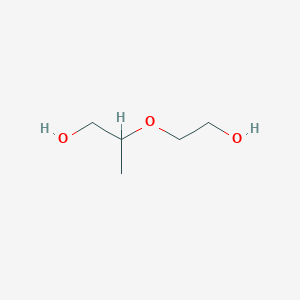
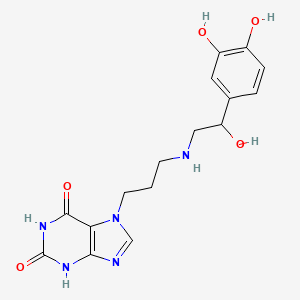
![2-Butenoic acid, 2-[(ethoxycarbonyl)amino]-3-methyl-, ethyl ester](/img/structure/B14659161.png)
